N-(2-((3-bromophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a 3-bromophenyl group linked via an acetamide spacer to a piperazine-1-carboxamide core, with a pyridin-2-yl substituent on the piperazine ring. The pyridinyl moiety may contribute to π-π stacking interactions in receptor binding.
Properties
Molecular Formula |
C18H20BrN5O2 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[2-(3-bromoanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H20BrN5O2/c19-14-4-3-5-15(12-14)22-17(25)13-21-18(26)24-10-8-23(9-11-24)16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,22,25) |
InChI Key |
IUMFRIVXRAAOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-Bromophenyl vs. 3-Fluorophenyl
- N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (): The 3-fluorophenyl group introduces a smaller, less polar substituent compared to bromine. Molecular Weight: 412.88 g/mol (calculated for similar analogs). Biological Implications: Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk compared to bromine .
3-Bromophenyl vs. 3-Trifluoromethylphenyl
- Molecular Weight: 438.36 g/mol. Activity: Pyrimidinyl-piperazine derivatives often exhibit kinase inhibition or antimicrobial activity .
Variations in Piperazine Substituents
Pyridin-2-yl vs. Pyrimidin-2-yl
Pyridin-2-yl vs. Phenyl
- Example: Compound 8e () with a phenyl substituent exhibited 60% yield and moderate melting point (128–130°C) .
Core Structural Modifications
Piperazine-1-carboxamide vs. Piperazine-1-carbodithioate
Benzo[b][1,4]oxazin-3(4H)-one Hybrids ():
- Compounds like 28 and 29a incorporate a benzoxazinone core, which is associated with anti-inflammatory or anticancer activity.
- Example: 28 exhibited a molecular ion peak at m/z 410.1815 ([M+H]⁺), confirming structural integrity .
Local Anesthetic Activity ():
- Piperazine carboxamides with 4-methoxyphenyl or 4-chlorophenyl groups (e.g., 4a , 4s ) showed moderate to high local anesthetic activity in rabbit corneal reflex tests.
- Melting Points: 142–171°C, correlating with crystallinity and stability .
Antitumor Activity ():
- Quinazoline-piperazine hybrids (e.g., 8c–8f) demonstrated EGFR inhibitory activity, with IC₅₀ values in the nanomolar range. The 3-bromophenyl group in 8c enhanced cytotoxicity compared to non-halogenated analogs .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
*Note: Data for the target compound are inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
